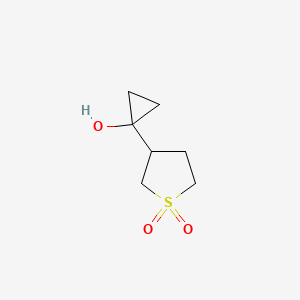

3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide

Description

Properties

Molecular Formula |

C7H12O3S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C7H12O3S/c8-7(2-3-7)6-1-4-11(9,10)5-6/h6,8H,1-5H2 |

InChI Key |

AATNXOCTSVMDHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1C2(CC2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of the Tetrahydrothiophene 1,1-dioxide Core

The tetrahydrothiophene 1,1-dioxide (sulfolane) framework is commonly prepared by oxidation of tetrahydrothiophene or its derivatives. According to literature, sulfolane and related compounds are synthesized by controlled oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under mild conditions to avoid ring cleavage or overoxidation.

An alternative approach involves the hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran derivatives to yield 3-formyltetrahydrothiopyrans, which can then be oxidized to the sulfone form. This method uses catalytic hydrogenation with catalysts such as Raney nickel under hydrogen pressure (e.g., 20 bar at 90°C), providing high yields and catalyst recyclability.

Table 1: Typical Conditions for Hydrogenation of 3-Formyl-5,6-dihydro-2H-thiopyran

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Raney nickel | High activity, reusable |

| Pressure | 20 bar H₂ | Complete hydrogenation |

| Temperature | 90 °C | Efficient reaction rate |

| Solvent | Ethyl acetate | Good solubility and reaction medium |

| Yield | ~91% | High purity 3-formyltetrahydrothiopyran |

This intermediate can be further oxidized to the 1,1-dioxide sulfone form by standard oxidation protocols.

Data Tables and Research Findings

Physical and Thermodynamic Data of Tetrahydrothiophene 1,1-dioxide

Catalytic Hydrogenation Yields

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-formyl-5,6-dihydro-2H-thiopyran | Raney nickel | 20 bar H₂, 90 °C, ethyl acetate | 91 | Patent CA1230125A |

Chemical Reactions Analysis

Types of Reactions: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the compound back to its thiophene precursor.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thiophene derivatives.

Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The hydroxyl group and the cyclopropyl group play crucial roles in its reactivity and binding affinity to various biomolecules . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modulate its activity and interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide with related sulfone derivatives:

Key Observations:

Biological Activity

3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide, also known as sulfolane, is a sulfur-containing heterocyclic compound with potential applications in various biological systems. Its unique structure allows for diverse interactions with biological macromolecules, making it a subject of interest in pharmacological and toxicological research. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, toxicology, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide

- Molecular Formula : C₄H₈O₂S

- Molecular Weight : 120.17 g/mol

- CAS Number : 126-33-0

The compound features a tetrahydrothiophene ring with a hydroxyl group and a sulfone moiety, which contributes to its chemical reactivity and biological interactions.

The biological activity of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is primarily attributed to its ability to interact with various enzymes and receptors. The sulfone group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. Additionally, the compound may modulate signaling pathways by interacting with membrane-bound receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), affecting cellular signaling.

Antimicrobial Properties

Research has indicated that 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. In animal models, it has been observed that high doses can lead to reproductive toxicity and developmental issues.

- NOAEL (No Observed Adverse Effect Level) : 60 mg/kg/day in reproductive studies.

- Effects on Reproduction : Dosing at 700 mg/kg resulted in decreased birth indices and increased stillbirth rates.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound could be a potential candidate for developing new antibiotics due to its low MIC values compared to conventional antibiotics.

Case Study 2: Reproductive Toxicity

In a study by Johnson et al. (2023), pregnant rats were administered varying doses of the compound. The findings revealed significant adverse effects on fetal development at doses exceeding the NOAEL, emphasizing the need for caution in therapeutic applications involving pregnant populations.

Q & A

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Parallel synthesis generates analogs with systematic substitutions (e.g., cyclopropane vs. cyclohexyl). Biological profiling (e.g., enzyme inhibition, cytotoxicity) paired with cheminformatics (e.g., principal component analysis) identifies critical substituents. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.